molecular formula C20H32O6 B571078 11-dehydro Thromboxane B2-d4

11-dehydro Thromboxane B2-d4

Cat. No.: B571078
M. Wt: 372.5 g/mol
InChI Key: KJYIVXDPWBUJBQ-ZUCLGDGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-dehydro Thromboxane B2-d4 is a deuterium-labeled derivative of 11-dehydro Thromboxane B2. It is primarily used as an internal standard for the quantification of 11-dehydro Thromboxane B2 by stable isotope dilution mass spectrometry. This compound is a significant urinary metabolite of thromboxane B2, which is produced from the breakdown of thromboxane A2. Thromboxane A2 is released by activated platelets and plays a crucial role in platelet aggregation and vasoconstriction .

Mechanism of Action

Target of Action

The primary target of 11-dehydro Thromboxane B2-d4, a deuterium labeled derivative of 11-Dehydro-thromboxane B2 , is thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

This compound is produced from the breakdown of thromboxane A2 . It is released by activated platelets . The compound interacts with its target, TXA2, and contributes to platelet aggregation and vasoconstriction .

Biochemical Pathways

The compound is part of the TXA2 biosynthesis pathway, which is a part of the larger arachidonic acid metabolism pathway . It is produced by a second distinct pathway to that producing the major 2,3-dinor metabolite . The production of this compound is an index of thromboxane production .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in thrombus formation . Elevated levels of this compound are associated with cardiovascular disease, stroke, and cancer .

Action Environment

It is known that the compound is released by activated platelets , suggesting that conditions which activate platelets could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-dehydro Thromboxane B2-d4 involves the incorporation of deuterium into the 11-dehydro Thromboxane B2 molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated hydrogen gas or deuterated organic solvents in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 11-dehydro Thromboxane B2-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized metabolites, while reduction may yield less oxidized forms .

Scientific Research Applications

11-dehydro Thromboxane B2-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of 11-dehydro Thromboxane B2.

    Biology: Studied for its role in platelet aggregation and vasoconstriction.

    Medicine: Used to monitor the response to aspirin therapy in preventing heart disease and in diseases where platelet activation is prominent.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

  • 11-dehydro Thromboxane B2
  • 2,3-dinor Thromboxane B2
  • Thromboxane B2

Comparison: 11-dehydro Thromboxane B2-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from other similar compounds. Compared to 11-dehydro Thromboxane B2, the deuterium-labeled version provides enhanced stability and accuracy in analytical applications .

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16+,17+,18-/m1/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYIVXDPWBUJBQ-ZUCLGDGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@@H](CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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